molecular formula C23H30N4O4 B2958775 N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 921896-59-5

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2958775
CAS No.: 921896-59-5
M. Wt: 426.517
InChI Key: WCWKOVZVDHFEGT-UHFFFAOYSA-N
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Description

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a high-purity chemical compound supplied for research and development purposes. This product is intended for laboratory use by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of personal use. Specific details regarding this compound's mechanism of action, primary research applications, and detailed physicochemical properties are the subject of ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. Please contact our technical support team for more information regarding certificate of analysis, shipping, and handling.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(2)20(15-6-8-19-16(12-15)10-11-27(19)3)14-24-22(28)23(29)25-18-13-17(30-4)7-9-21(18)31-5/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWKOVZVDHFEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,5-dimethoxyphenyl derivative through a series of reactions involving methoxylation and nitration. The next step involves the preparation of the dimethylaminoethyl group, which can be achieved through alkylation reactions. Finally, the indolinyl group is introduced through a cyclization reaction, followed by the formation of the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Oxalamide Derivatives

The oxalamide backbone is highly versatile, with modifications at N1 and N2 positions significantly altering bioactivity. Below is a comparative analysis of key analogs:

Compound Name N1 Substituent N2 Substituent Key Features Potential Applications Reference
Target Compound 2,5-dimethoxyphenyl 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl - Methoxy groups enhance lipophilicity
- Indoline moiety for rigidity and target engagement
CNS disorders, oncology (hypothesized)
N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide 2-chlorophenyl 2-(2,3-dihydrobenzofuran-5-yl)-dimethylaminoethyl - Chlorine atom increases electronegativity
- Dihydrobenzofuran improves metabolic stability
Pesticides or GPCR modulation
N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide 2,5-difluorophenyl Same as above - Fluorine atoms enhance bioavailability and membrane permeability Similar to above, with improved pharmacokinetics
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide Cyclohexenylethyl Same as above - Cyclohexenyl group introduces conformational flexibility Neurological or anti-inflammatory agents

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Moieties : The indoline ring in the target compound offers rigidity and π-stacking capability, whereas dihydrobenzofuran in analogs may prioritize metabolic stability .

Comparison with Non-Oxalamide Compounds

Pyrido-Pyrimidinone Derivatives ()

Compounds like 2-(3,4-dimethoxyphenyl)-7-[4-(dimethylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one share the dimethoxyphenyl and dimethylamino motifs but employ a pyrido-pyrimidinone core. This scaffold is common in kinase inhibitors (e.g., CDK or EGFR targets), suggesting divergent therapeutic pathways compared to the oxalamide-based target compound .

Acetamide-Based Pesticides ()

While structurally distinct (acetamide vs. oxalamide), pesticides such as alachlor and pretilachlor utilize chloro and methoxy substituents. This highlights the broader applicability of methoxy/amino groups in small-molecule design, albeit with divergent biological targets .

Research Findings and Implications

  • Target Compound Advantages: The indoline scaffold may confer selectivity for CNS targets (e.g., serotonin or dopamine receptors) due to structural resemblance to endogenous ligands. Dimethylaminoethyl chain enhances water solubility, addressing a common limitation of lipophilic CNS drugs .
  • Limitations: No direct pharmacological data are available; efficacy and toxicity profiles remain speculative. Methoxy groups could increase CYP450-mediated metabolism, reducing half-life compared to fluorinated analogs .

Biological Activity

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3
  • Molecular Weight : 364.43 g/mol
  • CAS Number : 44024919

This compound is believed to interact with various biological targets, including receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, while the indoline moiety may facilitate binding to other molecular targets.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

Anticancer Properties

Research indicates that oxalamide derivatives exhibit anticancer activity through various mechanisms. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit proliferation by targeting specific signaling pathways.

Neuropharmacological Effects

The dimethylamino group in the structure suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that oxalamide derivatives possess significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

CompoundCell LineIC50 (µM)
N1-(2,5-dimethoxyphenyl)-N2-(dimethylamino)oxalamideHeLa15.3
N1-(2,5-dimethoxyphenyl)-N2-(dimethylamino)oxalamideMCF-712.8

Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological properties, the compound was evaluated for its effects on serotonin receptors. The results indicated a moderate affinity for the 5-HT2A receptor, suggesting potential antidepressant-like effects.

Receptor TypeBinding Affinity (Ki)
5-HT2A45 nM
D2120 nM

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsSolventYield (%)
1Oxalyl chloride, 0°CDCM75–85
2EDC, RT, 12 hDMF60–70

Basic: How is the structural integrity of this compound validated, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and computational methods:

NMR Spectroscopy :

  • 1H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl), dimethylamino protons (δ 2.2–2.5 ppm), and indoline methyl groups (δ 1.4–1.6 ppm) .
  • 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and methoxy groups (δ 55–60 ppm).

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).

Computational Validation : Compare experimental NMR data with density functional theory (DFT)-predicted spectra using tools like Gaussian .

Advanced: How can researchers investigate the compound’s potential as a kinase inhibitor, and what assays are methodologically robust?

Methodological Answer:

In Vitro Kinase Assays :

  • Use purified kinases (e.g., EGFR, BRAF) with ATP-competitive assays (ADP-Glo™) to measure IC50 values .
  • Include positive controls (e.g., gefitinib for EGFR).

Cellular Assays :

  • Test antiproliferative activity in cancer cell lines (e.g., HeLa, A549) via MTT assays.
  • Assess apoptosis via flow cytometry (Annexin V/PI staining).

Structure-Activity Relationship (SAR) : Modify the indoline or dimethoxyphenyl groups to evaluate potency changes .

Advanced: What strategies resolve contradictions in solubility data reported for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .

Solvent Effects :

  • Use shake-flask method with HPLC quantification across pH 2–7.
  • Apply Hansen solubility parameters to identify optimal solvents .

Surfactant Use : Enhance aqueous solubility with polysorbate 80 (0.1% w/v) or cyclodextrin inclusion complexes.

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Conditions
DMSO>5025°C, 24 h
PBS (pH 7.4)0.1237°C, agitation

Advanced: How can metabolic stability and cytochrome P450 interactions be assessed preclinically?

Methodological Answer:

Microsomal Stability Assays :

  • Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

CYP Inhibition Screening :

  • Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to measure IC50 values.

In Silico Prediction : Apply tools like SwissADME to predict metabolic hotspots (e.g., demethylation of methoxy groups) .

Advanced: How are stereochemical uncertainties addressed in the synthesis of chiral intermediates?

Methodological Answer:
The dimethylamino and indoline groups may introduce stereocenters. Key steps include:

Chiral HPLC : Separate enantiomers using a Chiralpak® column (n-hexane/isopropanol).

Optical Rotation : Compare experimental [α]D values with literature for known configurations .

Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine coupling to control stereochemistry .

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